molecular formula C12H19ClN2 B6241020 (2-aminoethyl)[(3-chlorophenyl)methyl]propylamine CAS No. 1181583-66-3

(2-aminoethyl)[(3-chlorophenyl)methyl]propylamine

Cat. No.: B6241020
CAS No.: 1181583-66-3
M. Wt: 226.74 g/mol
InChI Key: KQIZGSFTCYGIEL-UHFFFAOYSA-N
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Description

(2-aminoethyl)[(3-chlorophenyl)methyl]propylamine is an organic compound characterized by the presence of an aminoethyl group attached to a chlorophenylmethyl moiety and a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-aminoethyl)[(3-chlorophenyl)methyl]propylamine typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzyl chloride and 1,2-diaminoethane.

    Alkylation Reaction: The first step involves the alkylation of 1,2-diaminoethane with 3-chlorobenzyl chloride under basic conditions, typically using sodium hydroxide or potassium carbonate as the base.

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain the intermediate compound.

    Final Amination: The intermediate is then subjected to further amination with propylamine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further streamline the process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

(2-aminoethyl)[(3-chlorophenyl)methyl]propylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl moiety, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides; reactions often carried out in polar aprotic solvents.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

(2-aminoethyl)[(3-chlorophenyl)methyl]propylamine is used as a building block in organic synthesis, particularly in the development of complex molecules for pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can serve as a ligand in the study of receptor-ligand interactions, aiding in the understanding of biochemical pathways and mechanisms.

Medicine

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and intermediates for various applications.

Mechanism of Action

The mechanism by which (2-aminoethyl)[(3-chlorophenyl)methyl]propylamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl and propylamine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The chlorophenyl moiety may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2-aminoethyl)[(4-chlorophenyl)methyl]propylamine: Similar structure but with the chlorine atom at the para position.

    (2-aminoethyl)[(3-bromophenyl)methyl]propylamine: Bromine substituent instead of chlorine.

    (2-aminoethyl)[(3-chlorophenyl)methyl]butylamine: Butylamine chain instead of propylamine.

Uniqueness

(2-aminoethyl)[(3-chlorophenyl)methyl]propylamine is unique due to the specific positioning of the chlorine atom on the phenyl ring and the combination of the aminoethyl and propylamine groups. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

1181583-66-3

Molecular Formula

C12H19ClN2

Molecular Weight

226.74 g/mol

IUPAC Name

N'-[(3-chlorophenyl)methyl]-N'-propylethane-1,2-diamine

InChI

InChI=1S/C12H19ClN2/c1-2-7-15(8-6-14)10-11-4-3-5-12(13)9-11/h3-5,9H,2,6-8,10,14H2,1H3

InChI Key

KQIZGSFTCYGIEL-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCN)CC1=CC(=CC=C1)Cl

Purity

95

Origin of Product

United States

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